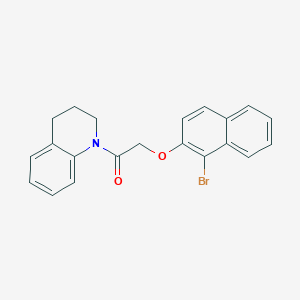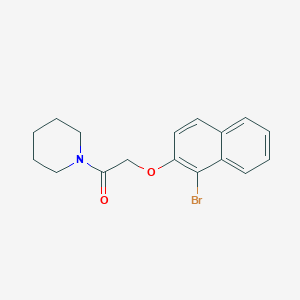![molecular formula C13H14N2S B324645 2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B324645.png)
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is an organic compound that features a pyrindane ring structure with a nitrile group and a methylallylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-methylallylthiol with a pyrindane derivative that contains a suitable leaving group, such as a halide. The reaction typically proceeds under basic conditions, using a base like sodium hydride or potassium carbonate to deprotonate the thiol and generate the nucleophilic thiolate anion, which then displaces the leaving group on the pyrindane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylallylthio group can participate in nucleophilic substitution reactions, where the thiolate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrindane derivatives.
Applications De Recherche Scientifique
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The methylallylthio group can also interact with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylallylthiol: A simpler thiol compound with similar reactivity.
1-Pyrindan-3-carbonitrile: Lacks the methylallylthio substituent but shares the pyrindane and nitrile functionalities.
Sulfoxides and Sulfones: Oxidized derivatives of thiol compounds.
Uniqueness
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is unique due to the combination of its pyrindane ring, nitrile group, and methylallylthio substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2S/c1-9(2)8-16-13-11(7-14)6-10-4-3-5-12(10)15-13/h6H,1,3-5,8H2,2H3 |
Clé InChI |
GJLLNFYGBNBLCR-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(CCC2)C=C1C#N |
SMILES canonique |
CC(=C)CSC1=C(C=C2CCCC2=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamate](/img/structure/B324562.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![2-phenoxy-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B324568.png)
![1-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324570.png)
![4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324572.png)
![1-{[(1E)-1-(4-bromophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324573.png)
![4,6-dimethyl-1-{[(1E)-1-(4-methylphenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324575.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B324576.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B324577.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-heptylacetamide](/img/structure/B324581.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B324582.png)

